
N-(8-Chlorocyclooct-4-en-1-ylidene)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(8-Chlorocyclooct-4-en-1-ylidene)hydroxylamine is an organic compound characterized by the presence of a chlorinated cyclooctene ring and a hydroxylamine functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-Chlorocyclooct-4-en-1-ylidene)hydroxylamine typically involves the chlorination of cyclooctene followed by the introduction of the hydroxylamine group. One common method includes the following steps:
Chlorination of Cyclooctene: Cyclooctene is reacted with chlorine gas in the presence of a catalyst such as iron(III) chloride to produce 8-chlorocyclooctene.
Formation of Hydroxylamine Derivative: The 8-chlorocyclooctene is then treated with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(8-Chlorocyclooct-4-en-1-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The chlorine atom in the cyclooctene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted cyclooctene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(8-Chlorocyclooct-4-en-1-ylidene)hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which N-(8-Chlorocyclooct-4-en-1-ylidene)hydroxylamine exerts its effects involves interactions with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s structural features allow it to interact with cellular membranes and other biomolecules, influencing various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Cyclooct-4-en-1-ylidene)hydroxylamine: Lacks the chlorine atom, resulting in different reactivity and biological activity.
N-(8-Bromocyclooct-4-en-1-ylidene)hydroxylamine: Contains a bromine atom instead of chlorine, which can affect its chemical properties and applications.
N-(8-Chlorocyclooct-4-en-1-ylidene)amine: Similar structure but lacks the hydroxylamine group, leading to different chemical behavior and uses.
Uniqueness
N-(8-Chlorocyclooct-4-en-1-ylidene)hydroxylamine is unique due to the presence of both the chlorinated cyclooctene ring and the hydroxylamine functional group. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
72193-44-3 |
|---|---|
Molekularformel |
C8H12ClNO |
Molekulargewicht |
173.64 g/mol |
IUPAC-Name |
N-(8-chlorocyclooct-4-en-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C8H12ClNO/c9-7-5-3-1-2-4-6-8(7)10-11/h1-2,7,11H,3-6H2 |
InChI-Schlüssel |
WJVRFWPAMYXUHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(=NO)CCC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



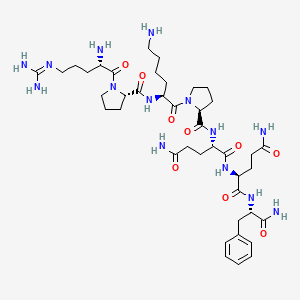
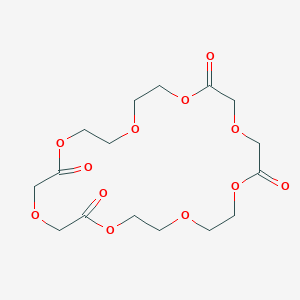
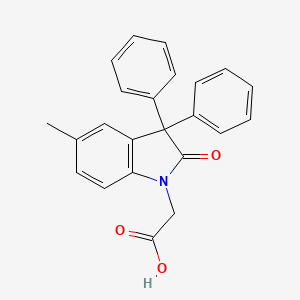

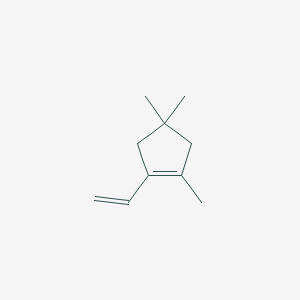


![3-Chloropyrazino[2,3-F]quinoxaline](/img/structure/B14454845.png)
![N-[3-(Dimethylamino)-2,2-dimethylpropyl]-3-hydroxypropanamide](/img/structure/B14454851.png)

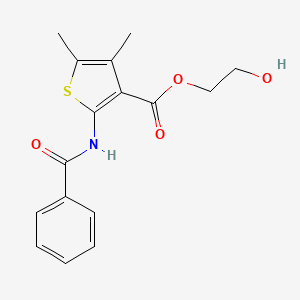
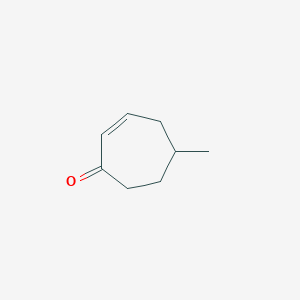
![2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole](/img/structure/B14454878.png)
